molecular formula C3H2ClF2NO2 B14182128 3-Chloro-3,3-difluoro-1-nitroprop-1-ene CAS No. 879125-90-3

3-Chloro-3,3-difluoro-1-nitroprop-1-ene

Katalognummer: B14182128
CAS-Nummer: 879125-90-3
Molekulargewicht: 157.50 g/mol
InChI-Schlüssel: KDGMJXVWZYLJAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Electrophiles: Halogens, hydrogen halides.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the original compound.

    Addition Products: Halogenated or hydrogenated derivatives.

    Cycloaddition Products: Isoxazoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with three chlorine atoms instead of one chlorine and two fluorine atoms.

    3,3-Difluoro-1-nitroprop-1-ene: Lacks the chlorine atom, only has two fluorine atoms and a nitro group.

    3-Chloro-1-nitroprop-1-ene: Lacks the fluorine atoms, only has one chlorine and a nitro group.

Uniqueness

3-Chloro-3,3-difluoro-1-nitroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the nitro group makes it a versatile compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

879125-90-3

Molekularformel

C3H2ClF2NO2

Molekulargewicht

157.50 g/mol

IUPAC-Name

3-chloro-3,3-difluoro-1-nitroprop-1-ene

InChI

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H

InChI-Schlüssel

KDGMJXVWZYLJAY-UHFFFAOYSA-N

Kanonische SMILES

C(=C[N+](=O)[O-])C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.